molecular formula C109H159N25O32S5 B612365 Endothelin 1 CAS No. 117399-94-7

Endothelin 1

Cat. No. B612365
M. Wt: 2491.94
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endothelin 1 (ET-1) is a potent vasoconstrictor peptide produced primarily by vascular endothelial cells . It is one of three isoforms of human endothelin . ET-1 is also known as preproendothelin-1 (PPET1) . It is involved in various physiological processes such as regulation of vascular tone, humoral homeostasis, neural crest cell development, and neurotransmission .


Synthesis Analysis

The synthesis of ET-1 is mainly regulated at the gene transcription level . It involves processing of a precursor by a furin-type proprotein convertase to an inactive intermediate, big ET-1 . The latter peptide can then be cleaved directly by an endothelin-converting enzyme (ECE) into ET-1 or reach the active metabolite through a two-step process involving chymase hydrolyzing big ET-1 to ET-1 (1-31), itself needing conversion to ET-1 by neprilysin (NEP) to exert physiological activity .


Molecular Structure Analysis

The three-dimensional structure of the vasoactive polypeptide endothelin, the most potent vasoconstrictor yet identified, has been determined by X-ray crystallography to 2.18 A resolution . This intermediate-sized structure was solved by molecular replacement techniques using a fragment of an NMR-derived model for initial phasing of the data .


Chemical Reactions Analysis

Endothelin-1 (ET-1) is a potent vasoconstrictor but its renal actions, especially in the collecting ducts (CDs), are of special importance in long-term BP regulation and salt sensitivity . The CDs produce ET-1 which binds in an autocrine manner to endothelin A/B (ETA/B) receptors, causing inhibition of NaCl reabsorption .


Physical And Chemical Properties Analysis

Endothelin-1 (ET-1) is a 21-amino acid peptide from vascular endothelial cells of different mammalian species . It is one of the most potent vasoconstrictors . ET-1 exerts a wide variety of effects on both vascular and non-vascular (e.g. heart, lung, brain) tissues .

Scientific Research Applications

Cancer Research

  • Summary of the application : ET-1 has been found to potentiate hallmarks of cancer progression such as cell proliferation, invasion and metastasis, as well as angiogenesis . It has also been implicated in inducing the epithelial–mesenchymal transition (EMT) and promoting resistance to anticancer drugs .
  • Methods of application : In cancer research, ET-1’s role is often studied using in vitro cell culture models and in vivo animal models. The effects of ET-1 are typically observed by treating cells or animals with ET-1 and measuring changes in cell behavior or disease progression .
  • Results or outcomes : Studies have shown that blocking ET-1 signaling can reduce invasiveness and chemoresistance in cancers like ovarian, prostate, and colon . Furthermore, transcriptomic studies have associated ET-1 levels with late stages of cancer .

Cardiovascular Diseases

  • Summary of the application : ET-1 plays an important role in atherosclerosis, for which hypertension is an important risk factor, and in ischemic heart disease and stroke . It may also be involved in other forms of vascular disease, including pulmonary hypertension, after angioplasty restenosis, after allograft vasculopathy, and vasculitis .
  • Methods of application : The role of ET-1 in cardiovascular diseases is often studied using animal models of disease, as well as through observational studies in humans .
  • Results or outcomes : Studies have shown that antagonists of the ET-1 receptor can be effective in treating conditions like pulmonary arterial hypertension .

Angiogenesis

  • Summary of the application : ET-1 has a direct angiogenic effect on endothelial and perivascular cells. It also has an indirect action through the increased release of the potent pro-angiogenic substance vascular endothelial growth factor (VEGF), via hypoxia-inducible factor-1 .
  • Methods of application : The role of ET-1 in angiogenesis is often studied using in vitro cell culture models, in vivo animal models, and human tissue samples .
  • Results or outcomes : Studies have shown that ET-1 can promote angiogenesis and metastasis through tumor growth .

Cell Proliferation

  • Summary of the application : ET-1 has clear roles in cell proliferation . It has been implicated in the pathogenesis of various diseases, including cancer .
  • Methods of application : The role of ET-1 in cell proliferation is often studied using in vitro cell culture models .
  • Results or outcomes : Studies have shown that ET-1 can promote cell proliferation, which is a key factor in disease progression .

Invasion and Metastasis

  • Summary of the application : ET-1 has been demonstrated to play a crucial role in cancer progression in several malignancies, including prostate, colon, ovarian, lung, and pancreatic cancers. Studies have shown that ET-1 can promote invasion and metastasis in these cancer types .
  • Methods of application : The role of ET-1 in invasion and metastasis is often studied using in vitro cell culture models and in vivo animal models .
  • Results or outcomes : Studies have shown that blocking ET-1 signaling can reduce invasiveness and metastasis in various types of cancers .

Epithelial–Mesenchymal Transition (EMT)

  • Summary of the application : ET-1 has been implicated in inducing the epithelial–mesenchymal transition (EMT), a key pathological event in cancer progression during which epithelial cells lose their junctions and apical-basal polarity and adopt an invasive phenotype .
  • Methods of application : The role of ET-1 in EMT is often studied using in vitro cell culture models .
  • Results or outcomes : Studies have shown that ET-1 can induce EMT, thereby promoting cancer progression .

Kidney Diseases

  • Summary of the application : ET-1 has been implicated in the development and progression of kidney disease . It plays a role in cell proliferation, podocyte dysfunction, inflammation, and fibrosis .
  • Methods of application : The role of ET-1 in kidney diseases is often studied using in vitro cell culture models, in vivo animal models, and human tissue samples .
  • Results or outcomes : Studies have shown that ETA receptor antagonism can improve renal blood flow and reduce glomerular pressure .

Pulmonary Diseases

  • Summary of the application : ET-1 plays a key role in diseases of the airways, pulmonary circulation, and inflammatory lung diseases, both acute and chronic .
  • Methods of application : The role of ET-1 in pulmonary diseases is often studied using in vitro cell culture models, in vivo animal models, and human tissue samples .
  • Results or outcomes : Studies have shown that ET-1 can induce pulmonary vascular biology and pathophysiology .

Liver Diseases

  • Summary of the application : ET-1 might be involved in the vasoconstriction within the liver that drives elevated portal pressure in cirrhosis . It also plays a role in liver fibrosis .
  • Methods of application : The role of ET-1 in liver diseases is often studied using in vitro cell culture models, in vivo animal models, and human tissue samples .
  • Results or outcomes : Studies have shown that increased expression of ET-1 exaggerates diabetes-induced endothelial dysfunction .

Neurological Diseases

  • Summary of the application : ET-1 has been implicated in various neurological diseases such as epilepsy , neurodegenerative disorders , and cerebral malaria .
  • Methods of application : The role of ET-1 in neurological diseases is often studied using in vitro cell culture models, in vivo animal models, and human tissue samples .
  • Results or outcomes : Studies have shown that ET-1 can induce neural signaling of itch and is involved in the regulation of various physiological processes in the human body .

Diabetes

  • Summary of the application : ET-1 has been implicated in diabetes, where it promotes vasoconstriction and elevates blood pressure . It also impairs glucose uptake in the skeletal muscles of insulin-resistant subjects, thereby worsening insulin resistance .
  • Methods of application : The role of ET-1 in diabetes is often studied using in vitro cell culture models, in vivo animal models, and human tissue samples .
  • Results or outcomes : Studies have shown that ET-1 levels are elevated in patients with diabetes and correlate with severity of atherosclerosis .

Skin Diseases

  • Summary of the application : ET-1 has been implicated in skin diseases such as atopic dermatitis and skin pigmentation .
  • Methods of application : The role of ET-1 in skin diseases is often studied using in vitro cell culture models, in vivo animal models, and human tissue samples .
  • Results or outcomes : Studies have shown that ET-1 can induce pruritus and inflammation in atopic dermatitis and regulate skin pigmentation .

Gastrointestinal Diseases

  • Summary of the application : ET-1 has functions such as the control of ion transport in the gastrointestinal tract .
  • Methods of application : The role of ET-1 in gastrointestinal diseases is often studied using in vitro cell culture models, in vivo animal models, and human tissue samples .
  • Results or outcomes : Studies have shown that ET-1 can regulate ion transport in the gastrointestinal tract .

Eye Diseases

  • Summary of the application : ET-1 has been implicated in various eye diseases such as glaucoma and diabetic retinopathy .
  • Methods of application : The role of ET-1 in eye diseases is often studied using in vitro cell culture models, in vivo animal models, and human tissue samples .
  • Results or outcomes : Studies have shown that ET-1 can induce ocular vascular biology and pathophysiology .

Bone Diseases

  • Summary of the application : ET-1 has been implicated in various bone diseases such as osteoblastic metastasis and myelofibrosis .
  • Methods of application : The role of ET-1 in bone diseases is often studied using in vitro cell culture models, in vivo animal models, and human tissue samples .
  • Results or outcomes : Studies have shown that ET-1 can stimulate osteoblast proliferation and new bone formation .

Immune Diseases

  • Summary of the application : ET-1 has functions such as the recruitment of immune cells in inflammation .
  • Methods of application : The role of ET-1 in immune diseases is often studied using in vitro cell culture models, in vivo animal models, and human tissue samples .
  • Results or outcomes : Studies have shown that ET-1 can regulate immune responses .

Metabolic Diseases

  • Summary of the application : ET-1 has been implicated in various metabolic diseases such as diabetes .
  • Methods of application : The role of ET-1 in metabolic diseases is often studied using in vitro cell culture models, in vivo animal models, and human tissue samples .
  • Results or outcomes : Studies have shown that ET-1 can impair glucose uptake in skeletal muscle and contribute to the development of insulin resistance .

Reproductive Diseases

  • Summary of the application : ET-1 has been implicated in various reproductive diseases such as pre-eclampsia and fibroid proliferation .
  • Methods of application : The role of ET-1 in reproductive diseases is often studied using in vitro cell culture models, in vivo animal models, and human tissue samples .
  • Results or outcomes : Studies have shown that ET-1 can contribute to the pathogenesis of various reproductive disorders .

Safety And Hazards

Endothelin-1 (ET-1) is involved in the pathogenesis of a number of diseases, including wound healing . In cirrhosis, the wounding response of the liver, circulating ET-1 levels are elevated . Some authors indicate a clear correlation between endothelin plasma level and morbidity/mortality rate in septic patients . These pathological effects of ET-1 may be abrogated at least partly by endothelin receptor blockade .

Future Directions

Translational research over the last 5 years has reignited interest in the ET system as a therapeutic target across the spectrum of cardiovascular diseases including resistant hypertension, microvascular angina and post-coronavirus disease 2019 conditions . Notable developments include approval of a new ETA receptor antagonist and, intriguingly, combining the actions of ETA and an angiotensin II type 1 receptor antagonist within the same novel small molecule . These new therapeutic strategies have the potential to dramatically widen the scope of indications targeting the ET-1 pathway .

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C109H159N25O32S5/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166)/t56-,57-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBDGKVDJUIMQQ-ZTNLKOGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C109H159N25O32S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2491.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Endothelin 1

CAS RN

117399-94-7
Record name 117399-94-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.